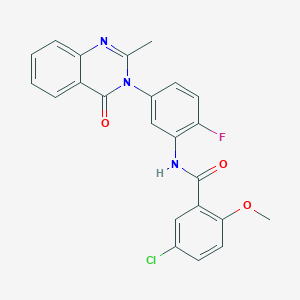
5-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C23H17ClFN3O3 and its molecular weight is 437.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Chloro group at the 5-position
- Fluoro group at the 2-position of a phenyl ring
- Quinazolinone moiety , which is known for diverse pharmacological properties
- Methoxy group at the 2-position of a benzamide
This unique combination of functional groups may influence its biological activity, particularly in relation to enzyme inhibition and receptor interactions.
Anticancer Properties
Research indicates that compounds with quinazolinone structures often exhibit anticancer properties. For instance, studies have shown that derivatives of quinazolinones can induce apoptosis in various cancer cell lines. The specific activity of this compound has yet to be fully elucidated, but its structural analogs have demonstrated:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
- Activation of apoptotic pathways
A study evaluating related compounds found that they significantly inhibited the growth of human cancer cell lines, suggesting that this compound may have similar effects .
Anti-inflammatory Effects
The presence of a quinazolinone core suggests potential anti-inflammatory activity. Compounds in this class have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). The specific mechanism through which this compound exerts anti-inflammatory effects requires further investigation but could involve:
- Inhibition of NF-kB signaling
- Reduction in prostaglandin synthesis
The exact mechanism of action for this compound is not yet fully characterized. However, based on related compounds, it may interact with specific molecular targets such as:
- Enzymes : Binding to active sites to inhibit their function.
- Receptors : Modulating receptor activity, potentially influencing signaling pathways involved in inflammation and cancer.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the quinazolinone core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
- Fluorination : Introduction of the fluorine atom using electrophilic fluorinating agents.
- Chlorination and Methoxylation : These functional groups are introduced via substitution reactions under controlled conditions.
The synthetic routes allow for high yields and purity, making it feasible for further biological evaluation .
Case Studies and Research Findings
Several studies have evaluated similar compounds in terms of their biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| N-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | Anti-endotoxic properties | |
| 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one | Diverse biological activities | |
| N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | Different reactivity patterns |
Propiedades
IUPAC Name |
5-chloro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O3/c1-13-26-19-6-4-3-5-16(19)23(30)28(13)15-8-9-18(25)20(12-15)27-22(29)17-11-14(24)7-10-21(17)31-2/h3-12H,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWABHGREOVQNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













